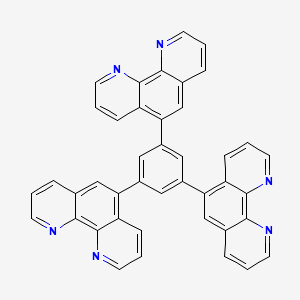1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene
CAS No.:
Cat. No.: VC13799840
Molecular Formula: C42H24N6
Molecular Weight: 612.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H24N6 |
|---|---|
| Molecular Weight | 612.7 g/mol |
| IUPAC Name | 5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline |
| Standard InChI | InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H |
| Standard InChI Key | DEYHZYIPSXJFEO-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1 |
| Canonical SMILES | C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline, reflects its tris-phenanthroline architecture . Its SMILES notation,
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1, encodes the connectivity of the three phenanthroline units to the central benzene ring . The molecular structure is characterized by extended π-conjugation, which may facilitate electronic delocalization and metal-ion coordination .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 612.7 g/mol | |
| CAS Number | 515142-77-5 | |
| Synonyms | SCHEMBL2450872, CS-0170517 |
Structural Analysis and Conformational Dynamics
X-ray crystallography data for closely related tris-phenanthroline complexes, such as [Ni(phen)₃]²⁺, reveal octahedral coordination geometries with bond lengths of ~2.0 Å between the metal center and nitrogen atoms . Although a 3D conformer for 1,3,5-tri(1,10-phenanthrolin-5-yl)benzene is unavailable , computational modeling predicts a planar configuration stabilized by intramolecular π-π stacking between phenanthroline units . This structural rigidity enhances its suitability as a scaffold for supramolecular assemblies or metal-organic frameworks (MOFs) .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,3,5-tri(1,10-phenanthrolin-5-yl)benzene is inferred from methods used for analogous phenanthroline derivatives. A microwave-assisted coupling reaction between 5-amino-1,10-phenanthroline and methyl-8-chloro-8-oxooctanoate, as described by Spencer et al. , yields intermediates with ~57% efficiency. Subsequent hydroxylamine coupling could theoretically produce the target compound, though experimental details remain unreported . Alternative approaches involve Ullmann-type couplings or Suzuki-Miyaura cross-coupling to attach phenanthroline units to a benzene core .
Analytical Characterization
Hypothetical characterization data, extrapolated from similar compounds, would include:
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 612.7 corresponding to [M+H]⁺ .
-
Nuclear Magnetic Resonance (NMR): Distinct aromatic proton signals between δ 8.5–9.5 ppm and carbon shifts near δ 150 ppm for nitrogen-bound carbons .
-
Infrared Spectroscopy (IR): Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3050 cm⁻¹ (aromatic C-H) .
Challenges and Future Directions
Current limitations include the lack of experimental data on the compound’s solubility, stability, and toxicity. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume